4-N-Desacetyl-5-N-acetyl Oseltamivir

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

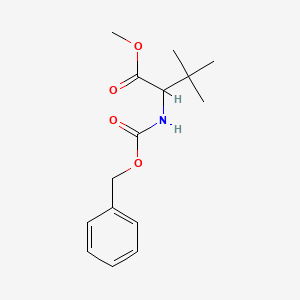

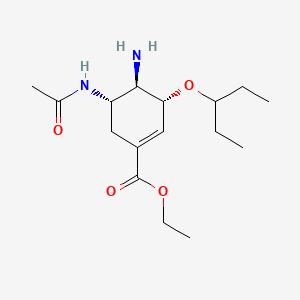

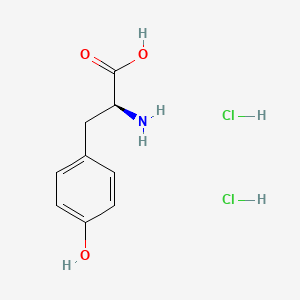

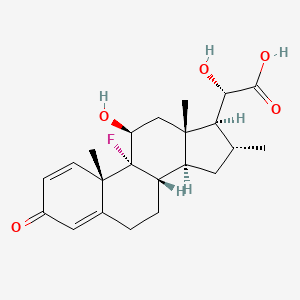

4-N-Desacetyl-5-N-acetyl Oseltamivir, also known as Oseltamivir EP Impurity G (HCl Salt), is an impurity of the antiviral drug Oseltamivir . It is a COVID19-related research product .

Molecular Structure Analysis

The molecular formula of 4-N-Desacetyl-5-N-acetyl Oseltamivir is C16H28N2O4 . The IUPAC name is ethyl (3R,4R,5S)-5-acetamido-4-amino-3-pentan-3-yloxycyclohexene-1-carboxylate . The molecular weight is 312.40 g/mol .Physical And Chemical Properties Analysis

The molecular weight of 4-N-Desacetyl-5-N-acetyl Oseltamivir is 312.40 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 8 . The exact mass is 312.20490738 g/mol .Applications De Recherche Scientifique

Neuraminidase Inhibition and Influenza Treatment

Oseltamivir, a prodrug, is metabolized to oseltamivir carboxylate, a potent neuraminidase inhibitor effective against influenza A and B viruses. Its mechanism involves blocking the neuraminidase glycoprotein, essential for viral replication, highlighting its critical role in antiviral treatment strategies. This function underpins scientific research into influenza pathogenesis and the development of antiviral drugs (McClellan & Perry, 2001).

Environmental Impact and Resistance Development

Concerns about oseltamivir resistance and its environmental impact have sparked research into the ecological consequences of widespread antiviral use. The persistence of oseltamivir carboxylate in aquatic environments and its potential to induce resistance in natural influenza reservoirs, such as dabbling ducks, exemplifies the intersection of pharmacology, environmental science, and epidemiology (Järhult, 2012).

Pharmacokinetic and Pharmacodynamic Characteristics

Studies on the pharmacokinetics and pharmacodynamics of Oseltamivir provide a basis for optimizing dosing strategies and understanding the drug's behavior in different populations, including those with renal impairment or large body mass. This research aids in refining treatment protocols to enhance efficacy and reduce the risk of resistance (Widmer et al., 2010).

Resistance and Clinical Perspectives

The development of resistance to neuraminidase inhibitors poses a significant challenge in clinical settings, especially among high-risk populations such as the immunocompromised. Research into the prevalence, mechanisms, and management of resistance informs clinical practice and public health strategies (Lee & Hurt, 2018).

Mécanisme D'action

Target of Action

The primary target of 4-N-Desacetyl-5-N-acetyl Oseltamivir is the neuraminidase enzyme . This enzyme is essential for the replication of the influenza virus in the body .

Mode of Action

4-N-Desacetyl-5-N-acetyl Oseltamivir works by inhibiting the neuraminidase enzyme . By blocking this enzyme, the drug reduces the severity and duration of flu symptoms and prevents the virus from spreading to other cells in the body .

Biochemical Pathways

The compound affects the viral replication pathway . By inhibiting the neuraminidase enzyme, it prevents the release of new virus particles from infected cells . This action disrupts the viral replication cycle and helps to control the spread of the virus within the body .

Pharmacokinetics

It’s known that the drug is rapidly absorbed from the gastrointestinal tract and converted to its active form in the liver . It is then distributed to the respiratory tract, where it binds to the neuraminidase enzyme and inhibits its activity .

Result of Action

The molecular and cellular effects of 4-N-Desacetyl-5-N-acetyl Oseltamivir’s action include a reduction in the severity and duration of flu symptoms . By inhibiting the neuraminidase enzyme, the drug prevents the virus from spreading to other cells in the body . This helps to control the infection and aids in the recovery process .

Action Environment

The action environment of 4-N-Desacetyl-5-N-acetyl Oseltamivir is primarily the respiratory tract, where the influenza virus typically replicates

Propriétés

IUPAC Name |

ethyl (3R,4R,5S)-5-acetamido-4-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(15(14)17)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYYJZMDDOOQNB-RRFJBIMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1N)NC(=O)C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N)NC(=O)C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-N-Desacetyl-5-N-acetyl Oseltamivir | |

CAS RN |

956267-10-0 |

Source

|

| Record name | 4-N-Desacetyl-5-N-acetyl oseltamivir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956267100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-N-DESACETYL-5-N-ACETYL OSELTAMIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/300BX85SHX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[2,2-Dimethylbutyl(methyl)amino]-1-hydroxy-1-phosphonopropyl]phosphonic acid](/img/structure/B585290.png)